(E)-Ethyl 4-(benzylideneamino)benzoate
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Overview
Description
(E)-Ethyl 4-(benzylideneamino)benzoate, also known as ethyl 4-[(phenylmethylene)amino]benzoate, is an organic compound with the molecular formula C16H15NO2. It is a derivative of benzoic acid and is characterized by the presence of an ethyl ester group and a phenylmethyleneamino group attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-[(phenylmethylene)amino]-, ethyl ester typically involves the reaction of 4-aminobenzoic acid with benzaldehyde to form an imine intermediate, which is then esterified with ethanol to produce the final product. The reaction conditions often include the use of a catalyst, such as an acid or base, to facilitate the formation of the imine and the esterification process .
Industrial Production Methods
In industrial settings, the production of benzoic acid, 4-[(phenylmethylene)amino]-, ethyl ester may involve large-scale reactions using similar synthetic routes. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and the concentration of reactants. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
(E)-Ethyl 4-(benzylideneamino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., hydroxide ions) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
(E)-Ethyl 4-(benzylideneamino)benzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and cytotoxic properties.
Medicine: Research has explored its potential use in drug development, particularly for its antimicrobial and anticancer properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzoic acid, 4-[(phenylmethylene)amino]-, ethyl ester involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes. In the context of cytotoxicity, the compound may induce apoptosis or inhibit cell proliferation by interacting with cellular pathways involved in cell cycle regulation .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 4-amino-, methyl ester: This compound has a similar structure but with a methyl ester group instead of an ethyl ester group.
Benzoic acid, 4-ethylamino-, ethyl ester: This compound features an ethylamino group instead of a phenylmethyleneamino group.
Uniqueness
(E)-Ethyl 4-(benzylideneamino)benzoate is unique due to the presence of the phenylmethyleneamino group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzoic acid derivatives and contributes to its specific applications and reactivity .
Properties
CAS No. |
7182-99-2 |
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Molecular Formula |
C16H15NO2 |
Molecular Weight |
253.29 g/mol |
IUPAC Name |
ethyl 4-(benzylideneamino)benzoate |
InChI |
InChI=1S/C16H15NO2/c1-2-19-16(18)14-8-10-15(11-9-14)17-12-13-6-4-3-5-7-13/h3-12H,2H2,1H3 |
InChI Key |
UEDPIABBBXACGR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N=CC2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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